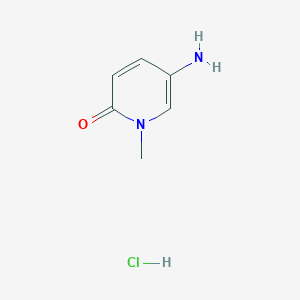

5-Amino-1-methylpyridin-2(1H)-one hydrochloride

Description

Properties

IUPAC Name |

5-amino-1-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-8-4-5(7)2-3-6(8)9;/h2-4H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWRDMPNTASXAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the core (CAS No. 1137721-06-2). As a heterocyclic organic compound, this molecule serves as a valuable intermediate in medicinal chemistry and pharmaceutical research.[1][2] A thorough understanding of its properties is critical for its effective application in synthesis, formulation, and biological screening. This document details the molecular structure, key physical characteristics such as solubility and melting point, and the analytical methodologies required for identity confirmation and purity assessment. The protocols and rationale described herein are grounded in standard laboratory practices to ensure scientific integrity and reproducibility.

Introduction: A Foundation for Rational Drug Design

In the landscape of modern drug discovery, the journey from a promising molecular scaffold to a viable therapeutic agent is contingent upon a deep understanding of its fundamental chemical and physical nature. Physicochemical properties are the bedrock upon which a compound's pharmacokinetic and pharmacodynamic profiles are built. These parameters—including solubility, lipophilicity, and solid-state characteristics—dictate how a molecule will behave in a biological system, influencing everything from oral absorption to target engagement.

This compound is a pyridinone derivative, a class of compounds known for its diverse biological activities and utility as a "privileged scaffold" in medicinal chemistry.[3] This guide moves beyond a simple data sheet, providing the causality behind experimental choices and presenting a framework for the rigorous scientific evaluation of this important building block.

Molecular Identity and Structure

A precise understanding of a compound's structure is the starting point for all subsequent analysis.

-

Chemical Name: this compound

-

Molecular Formula: C₆H₉ClN₂O[4]

The structure consists of a pyridinone ring, which exists in tautomeric equilibrium with its 2-hydroxy-pyridine form, substituted with an amino group at the 5-position and a methyl group on the ring nitrogen. The hydrochloride salt is formed at the basic amino group, enhancing the compound's polarity and aqueous solubility.

Sources

- 1. 33630-96-5(5-amino-1-methyl-pyridin-2-one) | Kuujia.com [kuujia.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 5. This compound - [sigmaaldrich.com]

- 6. 1137721-06-2|this compound|BLD Pharm [bldpharm.com]

5-Amino-1-methylpyridin-2(1H)-one hydrochloride molecular structure

An In-depth Technical Guide to 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride: Structure, Synthesis, and Applications

Introduction

This compound (CAS No: 1137721-06-2) is a heterocyclic organic compound that serves as a valuable intermediate and building block in medicinal chemistry and pharmaceutical research.[1][2] Its structure is centered around a pyridin-2-one scaffold, a privileged motif found in numerous biologically active molecules. The presence of a primary amino group and a methyl group on the pyridinone ring imparts specific chemical properties that make it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications.[3][4] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

The compound exists as a hydrochloride salt, which generally enhances its stability and solubility in aqueous media compared to the free base form. It is typically supplied as a light brown to brown solid and requires storage under inert gas at refrigerated temperatures (2-8°C) to maintain its integrity.[1][2]

Key Properties Summary

| Property | Value | Source(s) |

| CAS Number | 1137721-06-2 | [1] |

| Molecular Formula | C₆H₉ClN₂O | [1][2] |

| Molecular Weight | 160.60 g/mol | [5] |

| Appearance | Light brown to brown solid | [2] |

| Storage Temperature | 2-8°C, under inert gas | [1][2] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol.[3][6] | [3][6] |

Molecular Structure Visualization

The core structure consists of a six-membered pyridin-2-one ring. A methyl group is attached to the nitrogen atom at position 1, and an amino group is substituted at position 5. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, typically the exocyclic amino group, by hydrochloric acid.

Caption: Molecular structure of this compound.

Spectroscopic Profile (Predicted)

While specific experimental spectra for this exact compound are not detailed in the provided search results, a theoretical profile can be predicted based on its structure. This is crucial for identity confirmation and quality control in a research setting.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 3.0-3.5 ppm), the amino protons (a broad singlet), and three aromatic protons on the pyridinone ring, each with characteristic chemical shifts and coupling patterns.

-

¹³C NMR Spectroscopy: The carbon NMR would reveal six unique carbon signals: one for the methyl group, one for the carbonyl carbon (C2, highly deshielded, >160 ppm), and four for the remaining carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (around 3300-3500 cm⁻¹), C-H stretching from the methyl and aromatic groups (around 2800-3100 cm⁻¹), a strong C=O stretching from the pyridinone carbonyl (around 1650-1680 cm⁻¹), and N-H bending vibrations.[7]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₆H₈N₂O, MW: 124.14 g/mol ).[8] High-resolution mass spectrometry would be used to confirm the elemental composition.

Synthesis Pathway

The synthesis of pyridin-2-one derivatives often involves multi-step processes. A common strategy for related structures involves the modification of a pre-existing pyridine ring. For instance, a plausible route could start from a substituted nitropyridine, which undergoes reduction of the nitro group to an amine, followed by methylation and hydroxylation or other ring transformations to yield the final product.[9] A generalized synthetic approach is outlined below.

Caption: Generalized workflow for the synthesis of 5-Amino-1-methylpyridin-2(1H)-one HCl.

Applications in Research and Drug Development

The pyridin-2-one core is a key pharmacophore in several approved drugs and clinical candidates. Its derivatives are known to possess a wide range of biological activities.

-

Scaffold for Drug Discovery: this compound serves as a versatile scaffold. The amino group provides a reactive handle for further functionalization, allowing chemists to synthesize libraries of derivative compounds for screening against various biological targets.[3]

-

Anti-inflammatory and Anti-fibrotic Potential: The parent compound of this class, Pirfenidone (5-methyl-1-phenyl-2-(1H)-pyridone), is an approved drug for idiopathic pulmonary fibrosis.[10] It exerts its effects by modulating signaling pathways involved in inflammation and fibrosis. Research into new analogs, including those derived from 5-amino-substituted pyridinones, aims to develop compounds with improved efficacy, solubility, and safety profiles.[11]

-

Enzyme Inhibition: The pyridinone structure is present in inhibitors of various enzymes. For example, 5-Amino-1-methyl quinolinium (5-AMQ), a related structure, is a potent inhibitor of Nicotinamide N-methyl transferase (NNMT), an enzyme implicated in metabolic diseases like obesity and diabetes.[12] This suggests that derivatives of 5-Amino-1-methylpyridin-2(1H)-one could be explored as potential inhibitors for related enzyme targets.

Experimental Protocols

Protocol 1: Safe Handling and Storage

Given the compound's hazard profile, strict adherence to safety protocols is mandatory.

Hazard Identification:

-

Harmful if swallowed (Acute oral toxicity, Category 3 or 4).[13]

-

Causes skin irritation (Category 2).[13]

-

Causes serious eye irritation (Category 2).[13]

-

May cause respiratory irritation (Category 3).[13]

Step-by-Step Handling Procedure:

-

Engineering Controls: Handle the compound within a certified chemical fume hood to prevent inhalation of dust.[14] Ensure eyewash stations and safety showers are readily accessible.[15]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[6][14]

-

Dispensing: Use appropriate tools (spatula, weighing paper) to handle the solid material. Avoid creating dust.[14]

-

Spill Management: In case of a small spill, use appropriate tools to carefully place the material into a sealed container for waste disposal.[14]

-

Storage: Keep the container tightly closed in a dry, well-ventilated place.[14] Store refrigerated at 2-8°C under an inert atmosphere as recommended.[1][2]

-

Disposal: Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations at an approved waste disposal plant.

Protocol 2: Characterization by Reverse-Phase HPLC

This protocol provides a general method for assessing the purity of the compound.

Objective: To determine the purity of this compound using a standard reverse-phase high-performance liquid chromatography (HPLC) method with UV detection.

Materials and Reagents:

-

This compound sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA) or Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution. Further dilute as needed to fall within the linear range of the detector.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

Detector Wavelength: Scan for optimal wavelength using a PDA detector or set to a standard wavelength like 254 nm.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18-19 min: Return to 5% B

-

19-25 min: Re-equilibrate at 5% B

-

-

-

Analysis: Inject the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected at the chosen wavelength.

Conclusion

This compound is a compound of significant interest due to its foundational role as a chemical intermediate. Its molecular structure, featuring a versatile pyridin-2-one core and a reactive amino group, makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic value, particularly in the areas of anti-inflammatory, anti-fibrotic, and metabolic disease research. A thorough understanding of its physicochemical properties, handling requirements, and analytical characterization is essential for its effective and safe utilization in a professional research and development setting.

References

-

This compound. Chemsrc. [Link]

-

5-AMino-1-Methylpiperidin-2-one hydrochloride - Introduction. ChemBK. (2024-04-09). [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

This compound, 98% Purity, C6H9ClN2O, 25 grams. Amazon. [Link]

- WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. Frontiers Publishing Partnerships. (2025-11-09). [Link]

-

Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. (2021-09-10). [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. PubMed Central. (2022-08-25). [Link]

-

Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl). National Institutes of Health. [Link]

-

Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. [Link]

-

How to Choose the Best 5 Amino 1MQ Peptide for Research Use. Plant Care. (2026-01-01). [Link]

-

5-Amino-6-methylpyridin-2(1H)-one. PubChem. [Link]

-

FTIR spectra of 2-amino-5-methylpyridine and the complex. ResearchGate. [Link]

-

Comparison of experimental and calculated IR spectra of 2-amino-4-methylpyridine. ResearchGate. [Link]

Sources

- 1. This compound CAS#: 1137721-06-2 [m.chemicalbook.com]

- 2. This compound | 1137721-06-2 [amp.chemicalbook.com]

- 3. 33630-96-5(5-amino-1-methyl-pyridin-2-one) | Kuujia.com [kuujia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 6. chembk.com [chembk.com]

- 7. researchgate.net [researchgate.net]

- 8. 33630-96-5 | 5-Amino-1-methylpyridin-2(1H)-one - AiFChem [aifchem.com]

- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers Publishing Partnerships | New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro [frontierspartnerships.org]

- 12. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. peptide.com [peptide.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride

Abstract

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride, a pivotal building block in medicinal chemistry and drug discovery. The narrative emphasizes the causal reasoning behind strategic and procedural choices, ensuring that each protocol is presented as a self-validating system. The synthesis is structured as a four-step sequence, commencing with the hydrolysis of 2-amino-5-nitropyridine, followed by N-methylation, catalytic hydrogenation of the nitro group, and concluding with hydrochloride salt formation. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Strategic Overview: A Four-Step Synthetic Approach

The synthesis of the target molecule, this compound, is strategically designed around the sequential construction and functionalization of a pyridinone core. The chosen pathway prioritizes commercially available starting materials, high-yielding transformations, and robust, scalable procedures.

Our retrosynthetic analysis identifies the key intermediate, 5-amino-1-methylpyridin-2(1H)-one, which can be derived from its nitro-analogue, 1-methyl-5-nitropyridin-2(1H)-one, through a standard nitro group reduction. This nitro-intermediate is accessible via N-methylation of 5-nitropyridin-2(1H)-one. The synthesis of this precursor is well-documented and can be efficiently achieved from 2-amino-5-nitropyridine. This multi-step approach allows for purification and characterization at intermediate stages, ensuring the high purity of the final product.

Caption: Experimental workflow for Step 1.

Step 2: Synthesis of 1-Methyl-5-nitro-2(1H)-pyridinone

Objective: To selectively methylate the nitrogen atom of the pyridinone ring.

Causality & Expertise: The N-methylation of pyridinones can be achieved with various methylating agents. Dimethyl sulfate is a potent and efficient reagent for this transformation, typically performed in the presence of a mild base like sodium bicarbonate. The base deprotonates the pyridinone nitrogen, forming a nucleophilic pyridinoxide anion which then attacks the electrophilic methyl group of dimethyl sulfate. Acetone is an excellent solvent choice as it is polar enough to dissolve the reactants but does not interfere with the reaction. This method is generally preferred over using methyl iodide for large-scale synthesis due to cost and reagent handling considerations, though both are effective. [1] Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Nitro-2(1H)-pyridinone | 140.09 | 100 g | 0.714 |

| Dimethyl Sulfate (DMS) | 126.13 | 108 g (81.8 mL) | 0.856 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 120 g | 1.428 |

| Acetone | 58.08 | 1000 mL | - |

Procedure:

-

Caution! Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

To a 2 L three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 5-nitro-2(1H)-pyridinone (100 g, 0.714 mol), sodium bicarbonate (120 g, 1.428 mol), and acetone (1000 mL).

-

Stir the suspension and carefully add dimethyl sulfate (81.8 mL, 0.856 mol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from ethanol to yield 1-methyl-5-nitro-2(1H)-pyridinone as a crystalline solid.

-

Expected Yield: 60-70%

-

Purity: >99% after recrystallization

Step 3: Synthesis of 5-Amino-1-methylpyridin-2(1H)-one

Objective: To selectively reduce the aromatic nitro group to a primary amine.

Causality & Expertise: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, selectivity, and clean reaction profile, typically yielding the product with minimal side reactions. [2]Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups. [3]The reaction is carried out under a hydrogen atmosphere. The palladium surface catalyzes the addition of hydrogen across the N-O bonds of the nitro group, leading to the formation of the amine. Methanol or ethanol are common solvents as they readily dissolve the substrate and do not interfere with the hydrogenation process.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Methyl-5-nitro-2(1H)-pyridinone | 154.12 | 50 g | 0.324 |

| 10% Palladium on Carbon (Pd/C), 50% wet | - | 2.5 g | - |

| Methanol | 32.04 | 500 mL | - |

| Hydrogen Gas (H₂) | 2.02 | 50-60 psi | - |

Procedure:

-

To a hydrogenation vessel (e.g., Parr shaker), add 1-methyl-5-nitro-2(1H)-pyridinone (50 g, 0.324 mol) and methanol (500 mL).

-

Carefully add 10% Pd/C catalyst (2.5 g, 5 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the air, and purge with hydrogen gas several times.

-

Pressurize the vessel with hydrogen gas to 50-60 psi.

-

Stir the mixture vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

-

Combine the filtrates and concentrate under reduced pressure to yield 5-amino-1-methylpyridin-2(1H)-one as a solid. The crude product is often of sufficient purity for the next step.

-

Expected Yield: >95%

-

Purity: >97%

Caption: Experimental workflow for Step 3.

Step 4: Synthesis of this compound

Objective: To convert the synthesized free base amine into its stable, water-soluble hydrochloride salt.

Causality & Expertise: The formation of a hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the stability, handling, and solubility of an amine-containing compound. The basic amino group readily reacts with hydrochloric acid in an acid-base reaction to form the ammonium salt. Using a solution of HCl in an organic solvent like isopropanol or diethyl ether allows for the controlled precipitation of the salt, facilitating its isolation in a pure, crystalline form.

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Amino-1-methylpyridin-2(1H)-one | 124.14 | 35 g | 0.282 |

| Isopropanol (IPA) | 60.10 | 350 mL | - |

| HCl in Isopropanol (e.g., 5-6 M) | 36.46 | ~50 mL | ~0.282 |

Procedure:

-

Dissolve the crude 5-amino-1-methylpyridin-2(1H)-one (35 g, 0.282 mol) in isopropanol (350 mL) with gentle warming if necessary.

-

Filter the solution to remove any insoluble impurities.

-

Cool the filtrate in an ice bath with stirring.

-

Slowly add a solution of hydrochloric acid in isopropanol (~50 mL of a 5.6 M solution, 1.0 equivalent) dropwise to the stirred solution.

-

A precipitate will form. Continue stirring in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold isopropanol and then with diethyl ether to aid in drying.

-

Dry the product in a vacuum oven at 40-50 °C to a constant weight.

-

Expected Yield: >95%

-

Purity: >99%

Conclusion

This guide delineates a robust and efficient four-step synthesis for this compound. The pathway is built upon well-established chemical transformations, including hydrolysis, N-methylation, and catalytic hydrogenation. By providing detailed, step-by-step protocols and elucidating the chemical principles behind each experimental choice, this document serves as a practical and reliable resource for chemists in the pharmaceutical and life sciences industries. Adherence to the described procedures and safety precautions will enable the successful and safe synthesis of this valuable chemical intermediate.

References

-

Richter, I., et al. Supporting Information: Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. The Royal Society of Chemistry. Available at: [Link]

-

Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-8. Available at: [Link]

-

Gao, S., et al. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 23(10), 2446. Available at: [Link]

-

PrepChem.com. Synthesis of (a) 2-hydroxy-5-nitropyridine. US Patent 04149872. Available at: [Link]

Sources

Whitepaper: A Technical Guide to the Biological Activity of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the biological activities associated with 5-Amino-1-methylpyridin-2(1H)-one hydrochloride. As a member of the pyridinone class of heterocyclic compounds, this molecule holds potential for therapeutic applications, particularly in the realm of anti-inflammatory and antioxidant activities. This document synthesizes the current understanding of its potential mechanisms and provides a detailed framework for its systematic investigation. The protocols herein are designed to offer a robust, self-validating approach for researchers to elucidate the compound's pharmacological profile.

Introduction: The Pyridinone Scaffold and the Significance of this compound

The pyridinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis for a multitude of compounds with diverse and potent biological effects.[1] The specific functionalization of this core, in this case with a 5-amino and a 1-methyl group, imparts unique physicochemical properties that are hypothesized to drive its biological interactions.[2] The hydrochloride salt form enhances its solubility in aqueous media, a crucial characteristic for both in vitro and in vivo experimental work.[2] This guide will delve into the known and potential activities of this specific derivative and provide the necessary technical details for its thorough evaluation.

Core Biological Activities: A Synthesis of Current Knowledge

While direct, extensive research on this compound is still an emerging field, the broader class of pyridinone and pyridine derivatives provides a strong foundation for its predicted biological activities.[3]

Anti-inflammatory Potential

A significant body of research points to the anti-inflammatory properties of pyridinone derivatives.[3][4][5] It is postulated that this compound may exert its anti-inflammatory effects through the modulation of key inflammatory mediators. Research on similar compounds suggests a potential mechanism involving the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2]

Antioxidant Activity

Oxidative stress is a key contributor to the pathogenesis of numerous chronic diseases. The antioxidant potential of 5-Amino-1-methylpyridin-2(1H)-one has been a subject of investigation.[2] It is suggested that this compound may exhibit potent antioxidant properties by scavenging free radicals and mitigating oxidative damage to cellular components.[2]

A Framework for Investigation: Experimental Protocols

The following section outlines detailed, step-by-step methodologies for the comprehensive evaluation of this compound's biological activity.

Workflow for Assessing In Vitro Anti-inflammatory Efficacy

Objective: To quantify the dose-dependent effect of this compound on the secretion of pro-inflammatory cytokines from stimulated immune cells.

Experimental Workflow Diagram:

Caption: A stepwise representation of the in vitro anti-inflammatory assay.

Detailed Methodology:

-

Cell Culture and Seeding: Maintain RAW 264.7 murine macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate overnight.

-

Compound Preparation and Treatment: Prepare a stock solution of this compound in sterile, endotoxin-free water or a suitable solvent. Perform serial dilutions to achieve the desired final concentrations. Replace the cell culture medium with fresh medium containing the compound or vehicle control and incubate for 2 hours.

-

Induction of Inflammation: Following pre-treatment, add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the negative control.

-

Incubation and Supernatant Collection: Incubate the plate for 24 hours. After incubation, centrifuge the plate and carefully collect the supernatant.

-

Cytokine Quantification: Utilize commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of TNF-α and IL-6 in the collected supernatants, adhering strictly to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment: A Critical Control

Objective: To ensure that the observed anti-inflammatory effects are not a result of compound-induced cell death.

Experimental Workflow Diagram:

Caption: A streamlined workflow for determining the cytotoxicity of the compound.

Detailed Methodology:

-

Cell Seeding and Treatment: Follow the same cell seeding and compound treatment protocol as described for the anti-inflammatory assay.

-

Viability Assay: After the 24-hour incubation period, add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation and Measurement: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at 570 nm.

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in a tabular format.

Table 1: Summary of In Vitro Biological Activity

| Parameter | Result |

| Anti-inflammatory Activity | |

| TNF-α IC₅₀ (µM) | Insert Value |

| IL-6 IC₅₀ (µM) | Insert Value |

| Cytotoxicity | |

| CC₅₀ in RAW 264.7 cells (µM) | Insert Value |

| Selectivity Index (SI) | |

| SI (CC₅₀ / TNF-α IC₅₀) | Calculate Value |

| SI (CC₅₀ / IL-6 IC₅₀) | Calculate Value |

A higher selectivity index indicates a more favorable therapeutic window, where the compound exhibits its desired biological activity at concentrations well below those that cause cellular toxicity.

Elucidating the Mechanism of Action: A Look into Signaling Pathways

The anti-inflammatory effects of pyridinone derivatives are often linked to the modulation of intracellular signaling cascades. A plausible hypothesis for the action of this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Hypothesized Signaling Pathway Diagram:

Caption: A diagram illustrating the potential inhibitory effect on the NF-κB pathway.

Further investigation using techniques such as Western blotting to assess the phosphorylation status of key proteins like IκBα and the p65 subunit of NF-κB would be crucial to validate this hypothesis.

Future Directions and Concluding Remarks

This compound presents itself as a compound of significant interest for further pharmacological investigation. The experimental framework provided in this guide offers a clear and robust path to characterizing its anti-inflammatory and antioxidant properties. Future research should be directed towards target identification, structure-activity relationship (SAR) studies to optimize potency and selectivity, and eventual in vivo validation in relevant disease models.

References

-

Al-Ostath, A., et al. (2013). Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure. PubMed. Available at: [Link]

-

Asadi, F., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. NIH. Available at: [Link]

-

El-Sayed, M. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. PubMed. Available at: [Link]

-

El-Sayed, M. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. ResearchGate. Available at: [Link]

-

Erol, D. D., et al. (2001). Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities. PubMed. Available at: [Link]

-

LookChem. (2024). Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). LookChem. Available at: [Link]

Sources

- 1. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 33630-96-5(5-amino-1-methyl-pyridin-2-one) | Kuujia.com [kuujia.com]

- 3. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 4(1H)-pyridinone derivatives and investigation of analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methylpyridin-2(1H)-one hydrochloride is a pyridinone derivative that has garnered interest for its potential therapeutic applications, primarily attributed to its anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanisms of action of this compound. While direct, in-depth mechanistic studies on this compound are emerging, this document synthesizes the available evidence and extrapolates potential pathways based on the well-documented activities of the broader class of pyridinone compounds. The guide further presents detailed experimental protocols for researchers to validate these proposed mechanisms, covering key areas such as cytokine inhibition, intracellular signaling pathway modulation, and antioxidant activity.

Introduction: The Therapeutic Potential of a Pyridinone Scaffold

This compound belongs to the pyridinone class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities. The presence of the amino and methyl groups on the pyridinone ring is anticipated to modulate its electronic and steric properties, influencing its biological interactions. Preliminary investigations have highlighted its promise as an anti-inflammatory and antioxidant agent, suggesting its potential in addressing conditions with an underlying inflammatory and oxidative stress component.

Core Pharmacological Activities: Anti-inflammatory and Antioxidant Effects

The primary reported biological activities of this compound are its ability to counteract inflammation and oxidative stress.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

A key aspect of the anti-inflammatory profile of this compound is its capacity to inhibit the production of pivotal pro-inflammatory cytokines, namely Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). These cytokines are central mediators of the inflammatory cascade and are implicated in a wide range of chronic inflammatory diseases.

The precise mechanism by which this compound inhibits TNF-α and IL-6 is a critical area for ongoing research. Based on the known pharmacology of pyridinone derivatives, several potential pathways could be involved.

Antioxidant Activity: Scavenging of Free Radicals

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules that can inflict damage to cellular components, leading to oxidative stress, a pathogenic factor in numerous diseases. The chemical structure of 5-Amino-1-methylpyridin-2(1H)-one, particularly the amino group, may contribute to its ability to donate electrons and neutralize free radicals.

Hypothesized Mechanisms of Action: A Deeper Dive

Based on the established activities of pyridinone-containing molecules, we can propose several detailed mechanisms through which this compound may exert its effects.

Modulation of Intracellular Signaling Pathways in Inflammation

The inhibition of TNF-α and IL-6 production strongly suggests an interaction with key intracellular signaling pathways that regulate the expression of these cytokines. The following pathways are prime candidates for investigation:

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including TNF-α and IL-6. Many anti-inflammatory compounds act by inhibiting this pathway. It is plausible that this compound interferes with the activation of NF-κB, potentially by preventing the degradation of its inhibitory subunit, IκBα, or by inhibiting the nuclear translocation of the active NF-κB dimers.

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Signaling Pathway: The JAK/STAT pathway is another critical signaling cascade for many cytokines, including IL-6. Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to induce gene expression. Inhibition of the JAK/STAT pathway is a validated strategy for treating inflammatory diseases. This compound could potentially inhibit one or more of the JAK kinases or interfere with the activation of STAT proteins.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways: The MAPK pathways (including ERK, JNK, and p38) are also involved in the regulation of inflammatory responses. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators.

The following diagram illustrates the potential points of intervention for this compound within these inflammatory signaling cascades.

Inhibition of Pro-inflammatory Enzymes

The inflammatory response also involves the upregulation of enzymes that produce inflammatory mediators. Two such enzymes are:

-

Inducible Nitric Oxide Synthase (iNOS): iNOS produces large amounts of nitric oxide (NO), a pro-inflammatory molecule.

-

Cyclooxygenase-2 (COX-2): COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

It is conceivable that this compound could inhibit the expression or activity of iNOS and COX-2, downstream of its effects on signaling pathways like NF-κB.

Mechanisms of Antioxidant Action

The free radical scavenging activity of this compound can be dissected into more specific mechanisms:

-

Direct Scavenging of Reactive Oxygen and Nitrogen Species: The compound may directly react with and neutralize various free radicals, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).

-

Upregulation of Endogenous Antioxidant Defenses: It is also possible that the compound could indirectly exert antioxidant effects by upregulating the expression or activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Potential as a Kinase Inhibitor

The pyridinone scaffold is a common feature in many kinase inhibitors. Protein kinases play a crucial role in a vast array of cellular processes, and their dysregulation is implicated in many diseases, including cancer and inflammatory disorders. Given its structure, this compound should be evaluated for its potential to inhibit various protein kinases, which could represent a novel and significant aspect of its mechanism of action.

Experimental Protocols for Mechanistic Validation

To substantiate the hypothesized mechanisms of action, a systematic experimental approach is required. The following section outlines detailed protocols for key experiments.

Investigating Anti-inflammatory Signaling Pathways

-

Objective: To determine if this compound inhibits NF-κB activation in a relevant cell line (e.g., RAW 264.7 macrophages or THP-1 monocytes).

-

Methodology:

-

Culture cells to 80% confluency.

-

Pre-treat cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate cells with an NF-κB activator, such as lipopolysaccharide (LPS) or TNF-α, for a predetermined time (e.g., 30-60 minutes).

-

Harvest cells and prepare nuclear and cytoplasmic extracts.

-

Analyze the nuclear translocation of the p65 subunit of NF-κB using Western blotting or an enzyme-linked immunosorbent assay (ELISA)-based transcription factor assay.

-

As a complementary approach, assess the phosphorylation and degradation of IκBα in the cytoplasmic extracts by Western blotting.

-

-

Objective: To assess the effect of the compound on the activation of the JAK/STAT pathway, particularly in response to IL-6.

-

Methodology:

-

Use a cell line responsive to IL-6 (e.g., HepG2 or U266).

-

Pre-treat cells with the compound.

-

Stimulate with recombinant human IL-6.

-

Lyse the cells and perform Western blotting to detect the phosphorylation of JAK1, JAK2, and STAT3.

-

Measuring Antioxidant Capacity

-

Objective: To quantify the direct free radical scavenging activity of the compound.

-

Methodology:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add varying concentrations of the compound.

-

Add the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at ~517 nm. A decrease in absorbance indicates radical scavenging.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Dilute the ABTS•+ solution with ethanol or buffer to a specific absorbance.

-

Add different concentrations of the compound.

-

Measure the decrease in absorbance at ~734 nm after a set incubation time.

-

-

| Assay | Principle | Wavelength |

| DPPH | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. | ~517 nm |

| ABTS | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, leading to a reduction in its characteristic blue-green color. | ~734 nm |

Kinase Inhibition Profiling

-

Objective: To screen for potential kinase inhibitory activity.

-

Methodology:

-

Utilize a commercial kinase profiling service or an in-house panel of recombinant kinases.

-

Perform in vitro kinase assays in the presence of a fixed concentration of this compound.

-

Measure the inhibition of kinase activity, typically through radiometric assays (³²P-ATP incorporation) or fluorescence-based methods.

-

For any identified hits, perform dose-response studies to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound is a promising compound with demonstrated anti-inflammatory and antioxidant properties. While its precise molecular mechanisms are still under investigation, this guide has outlined the most probable pathways based on its chemical structure and the known activities of the pyridinone class. The primary hypothesized mechanisms include the inhibition of pro-inflammatory signaling pathways such as NF-κB and JAK/STAT, leading to a reduction in TNF-α and IL-6, and the direct scavenging of free radicals. The potential for this compound to act as a kinase inhibitor also warrants thorough investigation.

The experimental protocols provided herein offer a roadmap for researchers to rigorously test these hypotheses and to build a comprehensive understanding of the mechanism of action of this compound. Such studies will be crucial in unlocking its full therapeutic potential.

References

Note: As specific research articles detailing the in-depth mechanism of action for this compound are not widely available in the public domain at this time, this section would be populated with citations to studies on the general anti-inflammatory and antioxidant properties of pyridinones, as well as methodological papers for the described experimental protocols, as such research is published.

potential therapeutic targets of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride

Whitepaper: An In-depth Technical Guide

Topic: Potential Therapeutic Targets of 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the potential therapeutic targets for the small molecule this compound. A critical survey of available literature reveals a significant and recurring confusion between this pyridinone-based compound and the structurally distinct quinolinium-based molecule, 5-Amino-1MQ, a known inhibitor of Nicotinamide N-methyltransferase (NNMT). This document first establishes the correct chemical identity of 5-Amino-1-methylpyridin-2(1H)-one and definitively separates its potential pharmacology from that of 5-Amino-1MQ. Subsequently, this guide explores high-potential therapeutic target classes for the pyridinone scaffold, drawing from established activities of structurally related compounds. We present hypothesis-driven strategies for target identification and validation, focusing on protein kinases, G-protein coupled receptors (GPCRs), and epigenetic modifiers. Detailed experimental workflows and protocols are provided to equip researchers with the practical knowledge required to investigate this promising chemical entity.

Introduction and Molecular Disambiguation

Chemical Identity of this compound

5-Amino-1-methylpyridin-2(1H)-one is a heterocyclic organic compound featuring a pyridinone core structure.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to biological screening and formulation studies.[2]

Key Chemical Identifiers:

-

CAS Number: 33630-96-5[3]

-

Molecular Formula: C₆H₈N₂O[3]

-

Molecular Weight: 124.14 g/mol [3]

-

Synonyms: 5-Amino-1-methyl-2(1H)-pyridone, 5-amino-1-methyl-1,2-dihydropyridin-2-one[1][3]

The molecule's structure, characterized by a hydrogen-bond-donating amino group and a hydrogen-bond-accepting carbonyl group, makes it a versatile scaffold for forming interactions with biological targets.[4][5] It is primarily available as a research chemical and is often described as a building block for the synthesis of more complex, pharmacologically active molecules.[1][2][6]

Critical Distinction from 5-Amino-1-Methylquinolinium (5-Amino-1MQ)

A significant portion of publicly available information incorrectly attributes the biological activity of 5-Amino-1-Methylquinolinium (5-Amino-1MQ) to the pyridinone compound of interest. These are structurally and pharmacologically distinct molecules.

-

5-Amino-1-methylpyridin-2(1H)-one: A single-ring pyridinone.

-

5-Amino-1MQ: A double-ring quinolinium.

5-Amino-1MQ is a widely-discussed inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic regulation.[7][8][9] By inhibiting NNMT, 5-Amino-1MQ increases cellular levels of NAD⁺, which in turn activates sirtuins (e.g., SIRT1), boosting metabolism and influencing pathways related to obesity and aging.[10][11]

It is scientifically inaccurate to extrapolate the NNMT-inhibiting activity of 5-Amino-1MQ to 5-Amino-1-methylpyridin-2(1H)-one. This guide will proceed by analyzing the potential of the pyridinone scaffold based on evidence from correctly identified structural analogues.

The Pyridinone Scaffold: A Privileged Structure in Drug Discovery

The pyridinone ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in successful therapeutic agents and its ability to interact with a wide range of biological targets.[4][5]

Physicochemical Properties and Target Interactions

The versatility of the pyridinone scaffold stems from several key features:

-

Hydrogen Bonding: The ring nitrogen and exocyclic carbonyl oxygen can act as hydrogen bond acceptors, while the N-H group (in tautomeric forms) or substituent groups can act as donors. This facilitates strong and specific interactions in protein binding pockets.[5]

-

Bioisosteric Replacement: Pyridinones can serve as bioisosteres for amides, phenyls, and other heterocyclic rings, allowing chemists to fine-tune a molecule's ADME (absorption, distribution, metabolism, and excretion) properties, such as solubility and metabolic stability.[5]

-

Derivatization Potential: The pyridinone ring has multiple positions available for substitution, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.[4]

These properties have led to the development of pyridinone-containing drugs targeting a diverse array of protein classes, including kinases, GPCRs, and enzymes.[4]

Hypothesis-Driven Target Identification

While direct, high-quality studies on 5-Amino-1-methylpyridin-2(1H)-one are limited, the extensive research on its structural class allows for the formulation of strong, testable hypotheses regarding its potential targets.

Target Class I: Protein Kinases in Oncology and Inflammation

Rationale: The pyridinone core is a well-established kinase "hinge-binding" motif.[4] The hinge region of a kinase is a flexible backbone segment that connects the N- and C-lobes, and forming hydrogen bonds here is a hallmark of many Type I and Type II kinase inhibitors. Furthermore, some reports suggest that 5-Amino-1-methylpyridin-2(1H)-one possesses anti-inflammatory properties, such as the inhibition of TNF-α and IL-6, which are cytokines often regulated by kinase cascades like the MAPK pathway.[1][4]

Proposed Mechanism: The pyridinone's carbonyl oxygen and ring nitrogen can form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, anchoring the inhibitor in the ATP-binding site. The amino and methyl substituents can then explore adjacent hydrophobic pockets to confer selectivity.

A tiered approach is recommended to efficiently identify and characterize potential kinase targets.

Tier 1: Broad-Panel Screening

-

Objective: To identify initial kinase "hits" from a large, diverse panel.

-

Methodology: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). A typical primary screen would test the compound at a single high concentration (e.g., 10 µM) against a panel of >400 human kinases. The output is typically reported as "% Inhibition".

-

Causality: This step maximizes the probability of finding an interaction without the resource-intensive effort of setting up hundreds of individual assays. It casts a wide net to generate initial hypotheses.

Tier 2: Dose-Response and IC₅₀ Determination

-

Objective: To confirm hits from the primary screen and determine their potency.

-

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Reagents: Kinase enzyme, kinase-specific substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent.

-

Procedure: a. Serially dilute this compound in an appropriate buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM). b. In a 384-well plate, add the kinase, substrate, and ATP to initiate the kinase reaction. Add the diluted compound and appropriate controls (no enzyme, no compound). c. Incubate for the optimized reaction time (e.g., 60 minutes at room temperature). d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. e. Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes. f. Read the luminescence signal on a plate reader.

-

Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Self-Validation: This protocol is self-validating through the inclusion of positive (no inhibitor) and negative (no enzyme) controls. The dose-response curve provides confidence that the observed inhibition is specific to the compound's concentration.

Caption: Workflow for Kinase Target Identification and Validation.

Target Class II: G-Protein Coupled Receptors (GPCRs) in Immunology

Rationale: Various pyridinone derivatives have been successfully developed as potent and selective GPCR modulators. For example, specific derivatives act as antagonists of the Adenosine A₂A Receptor (A₂AR) for cancer immunotherapy, while others are agonists of Formyl Peptide Receptors (FPRs) for treating rheumatoid arthritis.[12][13] This precedent suggests that the 5-amino-1-methylpyridin-2(1H)-one scaffold is well-suited for binding within the transmembrane domains of GPCRs.

Proposed Mechanism: The compound's size and functionality are appropriate for fitting into the orthosteric or allosteric binding sites of GPCRs. The amino group could form a key salt bridge with an acidic residue (e.g., Asp, Glu) often found in aminergic or peptide receptor binding pockets, while the pyridinone ring engages in hydrophobic and aromatic stacking interactions.

Protocol: Cell-Based cAMP Assay (for Gs/Gi-coupled receptors)

-

Objective: To determine if the compound functionally modulates GPCRs that signal through the adenylyl cyclase pathway (e.g., A₂AR, which is Gs-coupled).

-

Methodology: Use a commercial cAMP assay kit (e.g., Cisbio HTRF, Promega GloSensor™) with a cell line stably overexpressing the GPCR of interest (e.g., HEK293-A2AR).

-

Procedure (Antagonist Mode):

-

Cell Plating: Seed the engineered cells in a 384-well plate and allow them to attach overnight.

-

Compound Incubation: Treat cells with serially diluted this compound for a short pre-incubation period (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a known agonist for the receptor (e.g., NECA for A₂AR) at a concentration that elicits an 80% maximal response (EC₈₀). This concentration is chosen to provide a sufficient signal window to observe competitive antagonism.

-

Lysis and Detection: After agonist stimulation (e.g., 30 minutes), lyse the cells and perform the detection steps according to the manufacturer's protocol (e.g., adding HTRF reagents or luciferase substrate).

-

Signal Reading: Read the plate on an appropriate reader (e.g., HTRF-compatible reader or luminometer).

-

-

Data Analysis: Calculate the % inhibition of the agonist-stimulated signal. Determine the IC₅₀ of the antagonist from a dose-response curve.

-

Causality and Validation: This functional assay directly measures the downstream consequence of receptor binding. Comparing the compound's effect against a known agonist ensures the observed activity is receptor-mediated. The parental cell line (lacking the receptor) should be used as a negative control to rule out off-target effects on the signaling pathway itself.

Caption: Principle of a competitive GPCR functional assay.

Cellular Target Validation and Phenotypic Screening

To bridge the gap between molecular target identification and therapeutic application, it is essential to validate the compound's activity in a relevant cellular context.

Workflow for Validating Anti-inflammatory Activity

Rationale: Based on reports of anti-inflammatory properties, a direct test of this phenotype is a logical step.[1] The lipopolysaccharide (LPS)-stimulated macrophage model is a gold standard for studying innate immune responses and cytokine production.

Protocol: Cytokine Secretion Assay in LPS-Stimulated Macrophages

-

Objective: To quantify the inhibitory effect of the compound on the production of pro-inflammatory cytokines TNF-α and IL-6.

-

Cell Line: RAW 264.7 (murine macrophage) or primary human monocyte-derived macrophages (hMDMs).

-

Procedure:

-

Cell Culture: Plate macrophages at a suitable density (e.g., 0.5 x 10⁶ cells/mL) and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours. This pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is applied.

-

Stimulation: Add LPS (e.g., 100 ng/mL) to all wells except the vehicle control.

-

Incubation: Incubate for a period optimized for peak cytokine production (e.g., 4 hours for TNF-α, 18-24 hours for IL-6).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercial ELISA kit.

-

Viability Control: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with the same compound concentrations to ensure the observed cytokine reduction is not due to cytotoxicity.

-

-

Data Interpretation: A successful result would show a dose-dependent decrease in cytokine secretion without a corresponding decrease in cell viability. This would validate the anti-inflammatory phenotype and provide a robust system for mechanistic follow-up studies (e.g., Western blotting for key signaling nodes like p-p38 or p-NF-κB).

Summary and Future Directions

This compound is a promising chemical scaffold whose therapeutic potential has been obscured by its mistaken identity with the NNMT inhibitor 5-Amino-1MQ. By leveraging the known pharmacology of the privileged pyridinone core, this guide has outlined a clear, hypothesis-driven strategy for identifying its true molecular targets.

Key Takeaways & Next Steps:

-

Prioritize Broad Screening: The initial step should be a comprehensive screen against a large panel of kinases and, if resources permit, GPCRs. This is the most efficient path to novel target discovery.

-

Validate Phenotypes: The reported anti-inflammatory activity should be confirmed in a robust cellular model, such as the LPS-stimulated macrophage assay.

-

Pursue Structure-Activity Relationship (SAR): If a potent interaction with a target is confirmed, the compound should be considered a "hit" or "fragment." A medicinal chemistry campaign should be initiated to synthesize analogues, exploring substitutions on the amino group and the pyridinone ring to build potency and selectivity, thus developing a lead compound.

By following the systematic workflows detailed in this guide, research and drug development professionals can effectively unlock the therapeutic potential of 5-Amino-1-methylpyridin-2(1H)-one and its future derivatives.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed Central. [Link]

-

5-Amino-1-MQ 100x50mg. (n.d.). RCpeptides. [Link]

-

Pyridones in drug discovery: Recent advances. (2024). ResearchGate. [Link]

-

Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis. (2021). PubMed. [Link]

-

Cas no 33630-96-5 (5-amino-1-methyl-pyridin-2-one). (2024). LookChem. [Link]

-

Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). ResearchGate. [Link]

-

Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. (2023). PubMed. [Link]

-

What is 5-Amino-1MQ? Uses & Benefits of This Special Peptide. (2025). Amazing Meds. [Link]

-

Everything You Need to Know About 5-Amino-1MQ. (n.d.). Peptide Sciences. [Link]

-

5-AMino-1-Methylpiperidin-2-one hydrochloride. (2024). ChemBK. [Link]

-

What is 5-Amino-1MQ? Mechanism, Benefits, Dosage & Uses. (2025). Hypertrophics. [Link]

-

What Is 5-Amino-1MQ—and Why Everyone's Talking About It. (n.d.). Luxura Med Spa. [Link]

-

5-amino-1MQ Peptide Therapy. (n.d.). Focal Point Vitality. [Link]

-

5-Amino-1MQ: Benefits, Side Effects & How It Boosts Fat Loss. (2025). 1st Optimal. [Link]

-

This compound, 98% Purity. (n.d.). Alichem. [Link]

Sources

- 1. 33630-96-5(5-amino-1-methyl-pyridin-2-one) | Kuujia.com [kuujia.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. amazing-meds.com [amazing-meds.com]

- 8. peptidesciences.com [peptidesciences.com]

- 9. peptidedosages.com [peptidedosages.com]

- 10. luxuramedspa.com [luxuramedspa.com]

- 11. focalpointvitality.com [focalpointvitality.com]

- 12. Pyridinone Derivatives as Interesting Formyl Peptide Receptor (FPR) Agonists for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Amino-1-methylpyridin-2(1H)-one Hydrochloride as a Synthetic Intermediate

This guide provides a comprehensive technical overview of 5-Amino-1-methylpyridin-2(1H)-one hydrochloride, a versatile synthetic intermediate. It is intended for researchers, medicinal chemists, and professionals in drug development who are interested in the synthesis and application of novel heterocyclic compounds. This document delves into the compound's chemical properties, provides a detailed, validated synthetic protocol, explores its reactivity, and discusses its role in the development of contemporary bioactive molecules.

Introduction: The Significance of the Pyridinone Scaffold

The pyridinone ring is a privileged scaffold in medicinal chemistry, recognized for its ability to engage in various biological interactions.[1][2] As a structural motif, it can act as both a hydrogen bond donor and acceptor, and it serves as a bioisostere for amides, phenols, and other heterocyclic systems.[3] This versatility has led to the incorporation of pyridinone cores into a wide array of pharmacologically active agents with demonstrated antitumor, antimicrobial, and anti-inflammatory properties.[4]

This compound (CAS Number: 1137721-06-2) is a functionalized pyridinone that offers a key strategic advantage in organic synthesis. The presence of a primary aromatic amine group on the electron-rich pyridinone ring provides a reactive handle for a multitude of chemical transformations, making it a valuable building block for creating diverse molecular libraries and targeting complex molecular architectures.[5] Its hydrochloride salt form enhances stability and improves handling characteristics, such as solubility in polar solvents, which is advantageous for reaction setup and purification processes.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in process development and scale-up.

| Property | Value | Reference |

| CAS Number | 1137721-06-2 | [6] |

| Molecular Formula | C₆H₉ClN₂O | [6] |

| Molecular Weight | 160.6 g/mol | [6] |

| Appearance | Light brown to brown solid | N/A |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) | N/A |

The core structure features a pyridin-2-one ring, N-methylated at the 1-position, with an amino group at the 5-position. The electron-donating nature of the amino group and the N-methyl group influences the electron density of the pyridinone ring, impacting its reactivity in subsequent chemical transformations.

Synthesis of this compound

The most logical and efficient synthetic route to the target compound is a two-step process commencing from commercially available materials. The process involves the nitration of 1-methylpyridin-2(1H)-one, followed by the catalytic hydrogenation of the resulting nitro intermediate.

Synthesis Pathway Overview

Caption: Synthetic route from 1-methylpyridin-2(1H)-one to the target hydrochloride salt.

Step 1: Synthesis of 5-Nitro-1-methylpyridin-2(1H)-one

The initial step is the regioselective nitration of 1-methylpyridin-2(1H)-one. The pyridinone ring is activated towards electrophilic substitution, and the directing effects of the N-methyl and carbonyl groups favor substitution at the 5-position.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Reactant: Slowly add 1-methylpyridin-2(1H)-one to the cooled sulfuric acid while maintaining the internal temperature below 10 °C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid. Add this mixture dropwise to the reaction flask via the dropping funnel, ensuring the temperature does not exceed 10 °C. The causality for this strict temperature control is to prevent unwanted side reactions and ensure regioselectivity.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 5-nitro-1-methylpyridin-2(1H)-one (CAS: 32896-90-5), will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

The nitro group of the intermediate is reduced to a primary amine using catalytic hydrogenation. This method is highly efficient and chemoselective, avoiding the use of harsh or stoichiometric reducing agents.[7][8] The resulting free amine is then converted to its hydrochloride salt.

Experimental Protocol:

-

Catalyst and Reactant Loading: To a hydrogenation vessel, add 5-nitro-1-methylpyridin-2(1H)-one and a suitable solvent such as methanol or ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%). The use of a noble metal catalyst like palladium is crucial for achieving high conversion under mild conditions.[9]

-

Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by the uptake of hydrogen and by TLC or LC-MS analysis. The reaction is typically complete within a few hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. This step is critical to prevent product contamination with the metal catalyst.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-1-methylpyridin-2(1H)-one as a solid.

-

Salt Formation: Dissolve the crude amine in anhydrous diethyl ether or ethyl acetate. Add a solution of hydrogen chloride (HCl) in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Purification: Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final product, this compound, in high purity.

Reactivity and Applications as a Synthetic Intermediate

The synthetic utility of this compound stems from the reactivity of its primary amino group. This functionality serves as a versatile point for molecular elaboration.

Key Reaction Pathways

Caption: Common reactions involving the amino group of the title compound.

-

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a fundamental transformation for linking the pyridinone core to other molecular fragments, often used in the synthesis of kinase inhibitors and other targeted therapies.[10]

-

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in a wide range of pharmaceuticals, including diuretics and antibacterial agents.

-

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides a straightforward route to ureas and thioureas, respectively. These moieties are excellent hydrogen bond donors and acceptors and are often employed to enhance binding affinity to biological targets.

-

Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[11] These intermediates are highly versatile and can undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce halides or cyano groups, or coupling reactions to form azo compounds.[12]

Application in the Synthesis of Bioactive Molecules

While the well-known NNMT inhibitor "5-amino-1MQ" is a 5-amino-1-methylquinolinium salt, featuring a larger fused ring system, the pyridinone scaffold of 5-Amino-1-methylpyridin-2(1H)-one is a key component in other classes of NNMT inhibitors and bioactive molecules.[1][13][14] For instance, research into novel NNMT inhibitors has explored various heterocyclic cores, including pyrimidine-5-carboxamides.[4][15] The title compound serves as an ideal starting material for synthesizing libraries of such compounds through N-acylation, allowing for the exploration of structure-activity relationships (SAR).

Example Application Workflow: Synthesis of a Hypothetical Pyridinone-based NNMT Inhibitor

-

Starting Material: this compound is neutralized to its free base form.

-

Coupling Reaction: The free amine is coupled with a substituted pyrimidine-5-carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form an amide bond.

-

Product: The resulting molecule, a 5-(pyrimidine-5-carboxamido)-1-methylpyridin-2(1H)-one derivative, can be tested for its inhibitory activity against the NNMT enzyme.

This modular approach allows for the rapid synthesis of numerous analogues by varying the substitution on the pyrimidine ring, facilitating the optimization of potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere to prevent degradation.[16]

Conclusion

This compound is a strategically important synthetic intermediate. Its straightforward, high-yielding synthesis and the versatile reactivity of its primary amino group make it a valuable building block for medicinal chemists. It provides a robust platform for accessing a wide range of complex molecules, particularly those containing the pharmacologically significant pyridinone scaffold. As research into novel therapeutics continues, the utility of such functionalized heterocyclic intermediates is poised to grow, enabling the discovery and development of the next generation of medicines.

References

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. [Link]

-

Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed, 35372379. [Link]

-

Estevez, M., et al. (2021). Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes. ACS Medicinal Chemistry Letters, 12(4), 624-625. [Link]

-

Guchhait, G., & Shrivastava, S. (2022). Pyridones in drug discovery: Recent advances. ResearchGate. [Link]

-

Khan, I., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]

-

Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. PubMed Central, PMC5549132. [Link]

-

Martin, N. I., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Medicinal Chemistry, 12(10), 1667-1673. [Link]

-

ChemBK. (2024). 5-AMino-1-Methylpiperidin-2-one hydrochloride. ChemBK. [Link]

-

Visseq, T., et al. (2021). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PubMed Central, PMC8077520. [Link]

- Bayer Aktiengesellschaft. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine.

-

BioWorld. (2021). Lilly divulges new NNMT inhibitors. BioWorld. [Link]

-

Tomasinelli, G., et al. (2023). Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy. ResearchGate. [Link]

-

Jongkees, S. A. K., et al. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. PubMed, 28791980. [Link]

- Google Patents. (2014). 2-hydroxy-4-amino-5-methylpyridine heterocyclic compound.

- Bayer AG. (1980). Catalytic hydrogenation of nitrobenzene.

-

Wang, Q., et al. (2020). Removal of amino in anilines through diazonium salt-based reactions. ResearchGate. [Link]

-